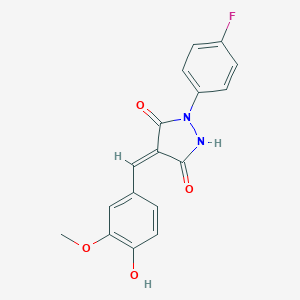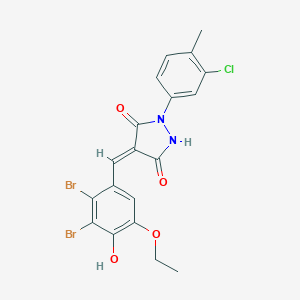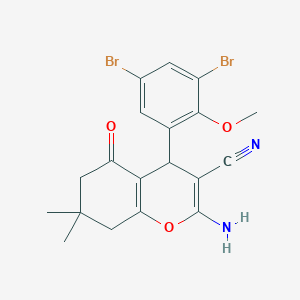![molecular formula C25H21N3O4 B301675 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301675.png)
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. This compound also exhibits antiviral activity by inhibiting the entry of the virus into host cells.
Biochemical and Physiological Effects:
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the entry of viruses into host cells. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. These include:
1. Studying the structure-activity relationship of this compound to optimize its potency and selectivity.
2. Investigating the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
3. Exploring the use of this compound in combination therapy with other drugs to enhance its efficacy and reduce toxicity.
4. Developing new methods for the synthesis of this compound to improve its yield and purity.
5. Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy in vivo.
Conclusion:
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound with significant potential in drug development. Its anticancer, antiviral, and antifungal activities, as well as its potential in the treatment of neurodegenerative diseases, make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and optimize its efficacy and safety.
Métodos De Síntesis
The synthesis of 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation of 4-hydroxy coumarin, 2-cyanobenzyl bromide, and 3-methoxy-4-hydroxybenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C25H21N3O4 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-amino-4-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H21N3O4/c1-30-22-11-15(9-10-20(22)31-14-17-6-3-2-5-16(17)12-26)23-18(13-27)25(28)32-21-8-4-7-19(29)24(21)23/h2-3,5-6,9-11,23H,4,7-8,14,28H2,1H3 |
Clave InChI |
GBMDUSOQTOAHBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4C#N |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)



![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)